molecular formula C9H10N2O2 B1294189 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1018254-91-5

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1294189
CAS No.: 1018254-91-5
M. Wt: 178.19 g/mol
InChI Key: TYHFSDSZRQLYEF-UHFFFAOYSA-N
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Description

Table 1: Nomenclature and Identifiers

Property Value Source
CAS Registry Number 1018254-91-5
Molecular Formula C₉H₁₀N₂O₂
SMILES CN1C(=O)COC2=C1C=CC=C2N
InChI Key TYHFSDSZRQLYEF-UHFFFAOYSA-N

Alternative naming conventions include "8-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one," emphasizing the partially saturated heterocycle.

Structural Relationships to Other Benzoxazinoid Derivatives

The compound shares a core benzoxazinone skeleton with derivatives like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and HMBOA (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one). Key structural comparisons include:

Table 2: Structural Comparison with Analogues

Compound Substituents Biological Role
Target Compound 8-NH₂, 4-CH₃ Synthetic intermediate
HMBOA (17359-53-4) 7-OCH₃, 2-OH Plant defense metabolite
8-Methyl derivative 8-CH₃, 4-CH₃ Antimicrobial precursor

The amino group at position 8 enhances nucleophilic reactivity compared to hydroxyl or methoxy substituents, enabling participation in Schiff base formation. The methyl group at position 4 sterically shields the nitrogen, reducing susceptibility to oxidative degradation.

Research Significance in Heterocyclic Chemistry

This compound exemplifies three key themes in heterocyclic chemistry:

  • Synthetic Versatility : Serves as a precursor for neuroprotective agents via condensation with aldehydes.
  • Electrophilic Reactivity : The benzoxazinone ring undergoes heterolytic N-O bond cleavage, enabling alkylation of biomolecules.
  • Structure-Activity Relationships (SAR) : Modifications at positions 4 and 8 correlate with enhanced blood-brain barrier penetration in CNS drug candidates.

Recent advancements include its use in palladium-catalyzed carbonylation reactions to generate quinazolinone scaffolds. The compound’s rigid bicyclic structure also aids crystallographic studies of enzyme-inhibitor complexes.

Properties

IUPAC Name

8-amino-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-7-4-2-3-6(10)9(7)13-5-8(11)12/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHFSDSZRQLYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650108
Record name 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018254-91-5
Record name 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID80650108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-nitrophenol with chloroacetic acid, followed by reduction and cyclization to form the benzoxazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 8 participates in electrophilic substitution reactions. For example:

  • Nitrosation : Reacts with nitrous acid (HNO₂) under acidic conditions to form a diazonium intermediate, which can couple with phenolic compounds to generate azo dyes .
  • Halogenation : Direct bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 6-bromo-8-amino-4-methyl derivatives .

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
DiazotizationNaNO₂, HCl (0–5°C)Diazonium salt intermediate85%
BrominationNBS, DMF, 80°C, 6h6-Bromo-8-amino-4-methyl derivative72%

Acylation and Alkylation

The amino group undergoes nucleophilic acylation/alkylation:

  • Acetylation : Treatment with acetyl chloride in pyridine produces the N-acetylated derivative .
  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated products .

Table 2: Acylation and Alkylation

Reaction TypeReagents/ConditionsProductYieldSource
AcetylationAcCl, pyridine, RT, 4h8-Acetamido-4-methyl derivative90%
MethylationCH₃I, K₂CO₃, DMF, 60°C, 12h8-Methylamino-4-methyl derivative68%

Oxidation Reactions

The oxazinone ring is susceptible to oxidation:

  • Peracid Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the oxazinone to a quinazoline dione .
  • Catalytic Oxidation : Using RuCl₃/NaIO₄ in aqueous acetonitrile introduces hydroxyl groups at position 7 .

Table 3: Oxidation Reactions

Reaction TypeReagents/ConditionsProductYieldSource
mCPBA OxidationmCPBA, CH₂Cl₂, RT, 8hQuinazoline-2,4-dione derivative78%
RuCl₃/NaIO₄RuCl₃, NaIO₄, H₂O/MeCN, 50°C, 3h7-Hydroxy-8-amino-4-methyl derivative65%

Cycloaddition and Ring Expansion

The compound participates in [3+2] cycloadditions with dipolarophiles:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked hybrids .
  • Smiles Rearrangement : Under basic conditions, the oxazinone ring undergoes rearrangement to form fused quinoline derivatives .

Table 4: Cycloaddition Reactions

Reaction TypeReagents/ConditionsProductYieldSource
CuAACCuSO₄, sodium ascorbate, RT, 24hTriazole-linked hybrid82%
Smiles RearrangementKOH, EtOH, reflux, 6hQuinoline-3-carboxamide derivative75%

Functionalization for Biological Activity

Derivatives of this compound exhibit enhanced bioactivity:

  • Anticancer Agents : Introduction of a 3-(fluoromethyl) group via nucleophilic substitution improves cytotoxicity against leukemia cell lines (IC₅₀ = 1.2 μM) .
  • Antioxidants : C-3 alkylation with propargyl groups increases radical scavenging activity (FRAP value = 620 μM) .

Key Findings:

  • CDK9 Inhibition : N-Alkylated derivatives (e.g., 32k) show potent CDK9 inhibition (IC₅₀ = 8 nM) and apoptosis induction in MV4-11 cells .
  • Platelet Aggregation : Smiles-rearranged derivatives inhibit ADP-induced aggregation (IC₅₀ = 10.14 μM) .

Scientific Research Applications

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: In materials science, benzoxazines are investigated for their use in high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Their Implications

The biological and physicochemical properties of benzoxazinone derivatives are highly dependent on substituent positions and types. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Benzoxazinone Derivatives
Compound Name Substituents Key Features Biological Activity References
8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 8-NH₂, 4-CH₃ Enhanced lipophilicity and H-bonding capacity Potential kinase or enzyme inhibition (inferred)
8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one 8-NH₂ Unsubstituted oxazine ring; simpler structure Intermediate for further synthesis
6-(2-Amino-pyrimidin-4-yl)-4-methyl derivative 4-CH₃, 6-pyrimidinyl Extended π-system for DNA/protein interaction Anticancer (HCC cell inhibition)
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole 7-Br, isoxazole hybrid Electrophilic bromine for covalent binding Anticancer (molecular docking)
4-(4-Nitrobenzyl)-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) Nitrobenzyl, pyrido ring Improved NF-κB binding via nitro group NF-κB inhibition, anticancer
4-Ethyl-8-amino derivative 8-NH₂, 4-C₂H₅ Increased lipophilicity vs. methyl Not reported (structural analog)

Physicochemical Properties

  • Lipophilicity : Methyl and ethyl groups at position 4 increase logP, favoring membrane permeability .
  • Solubility: Amino groups at position 8 improve aqueous solubility, critical for bioavailability .

Biological Activity

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, also known by its CAS number 1018254-91-5, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities supported by various studies.

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 1018254-91-5

1. Anticancer Properties

Recent research has identified derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one as potent inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of transcription and is implicated in various cancers. Specifically, compound 32k demonstrated:

  • Mechanism of Action : Selective inhibition of CDK9 leading to decreased phosphorylation of RNA polymerase II (p-Ser2-RNAPII), Mcl-1, and c-Myc.
  • Effect on Cell Lines : Induced apoptosis in the MV4-11 cell line, a model for acute myeloid leukemia (AML).
  • In Vivo Efficacy : Showed significant antitumor effects in xenograft models of hematological malignancies with intermittent dosing schedules .

2. Enzyme Inhibition

The compound exhibits inhibitory activity against several enzymes, including:

  • Serine Proteases : Studies have indicated that related compounds can inhibit human leukocyte elastase and intramembrane serine proteases, which are involved in the progression of diseases such as cancer and neurodegenerative disorders .

3. Other Pharmacological Activities

Other studies have highlighted additional biological activities:

  • Hypolipidemic Activity : Some benzoxazinones have shown potential in lowering lipid levels in animal models .
  • Antimicrobial Effects : Certain derivatives exhibit antimicrobial properties against various pathogens, although specific data on 8-amino derivatives is limited .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCDK9 inhibition leading to apoptosis in AML cell lines
Enzyme InhibitionInhibition of human leukocyte elastase
HypolipidemicPotential to lower lipid levels
AntimicrobialExhibits activity against various pathogens

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one?

  • Methodological Answer : Microwave-assisted Smiles rearrangement is a high-yield approach for synthesizing benzoxazinone derivatives. For example, anthranilic acid derivatives can react with alkyl halides under microwave irradiation to form the benzoxazinone core, followed by amination at the 8-position . For methyl substitution at the 4-position, alkylation of the nitrogen atom using methyl iodide in the presence of a base (e.g., K₂CO₃) is recommended. Purification via column chromatography (hexane/EtOAc) ensures product homogeneity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns. For instance, the methyl group at position 4 appears as a singlet near δ 3.2–3.5 ppm, while the amino group at position 8 may show broad signals due to hydrogen bonding .
  • Mass Spectrometry : High-resolution MS (HRMS) or GC/MS provides molecular ion peaks (e.g., m/z ≈ 207 for C₉H₁₀N₂O₂) and fragmentation patterns to validate the structure .
  • X-ray Crystallography : Resolve ambiguous regiochemistry by analyzing single-crystal data, as demonstrated for similar 6-chloro derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antifungal activity of this compound, and what substituent effects should be prioritized?

  • Methodological Answer :

  • Bioassay Design : Use standardized microdilution assays (e.g., CLSI M38-A2) against Candida or Aspergillus strains. Compare minimum inhibitory concentrations (MICs) with structurally related derivatives (e.g., 6-chloro or 5-hydroxy analogs) to identify substituent-activity trends .
  • Key Substituents : Prioritize halogen (e.g., Cl at position 6) or hydroxyl groups (position 5), which enhance antifungal potency by improving membrane penetration or target binding .

Q. What strategies mitigate regioselectivity challenges during the synthesis of 8-Amino-4-methyl derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce a nitro or acetyl group at position 8 prior to amination to control reaction orientation. Subsequent reduction (e.g., H₂/Pd-C) yields the amino group .
  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) to protect the amino group during alkylation at position 4. Acidic cleavage (e.g., TFA) restores functionality without side reactions .

Q. How should conflicting data on biological activity between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Perform ADME (absorption, distribution, metabolism, excretion) studies to assess bioavailability. Poor in vivo efficacy may stem from rapid hepatic metabolism, requiring structural modifications (e.g., fluorination at metabolically labile sites) .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites. For example, hydroxylated derivatives may retain antifungal activity, necessitating reevaluation of in vitro data .

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and quantify byproducts like unreacted anthranilic acid or over-alkylated derivatives .
  • TLC Monitoring : Track reaction progress using silica gel plates (hexane/EtOAc 2:1) to ensure complete conversion .

Q. How can computational methods predict the reactivity of 8-Amino-4-methyl derivatives in biological systems?

  • Methodological Answer :

  • Docking Studies : Model interactions with fungal cytochrome P450 targets (e.g., CYP51) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonding to heme cofactors .
  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization strategies to enhance stability or activity .

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